3-Bromo-4-difluoromethoxy-2-nitrotoluene
Overview
Description
3-Bromo-4-difluoromethoxy-2-nitrotoluene (3-Br-4-DFMNT) is an organic compound belonging to the nitrotoluene family. It is a colorless, volatile liquid with a characteristic odor and has a boiling point of 181°C. 3-Br-4-DFMNT is a versatile compound with a wide range of applications in the fields of organic synthesis, chemical research, and drug development.
Mechanism Of Action
The mechanism of action of 3-Bromo-4-difluoromethoxy-2-nitrotoluene is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking an electrophilic center in the target molecule. This results in the formation of a new bond between the two molecules, which can then undergo further reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-nitrotoluene are not yet fully understood. However, it is believed that the compound has a wide range of effects on the body, including stimulating the production of certain hormones, increasing the rate of metabolism, and affecting the activity of certain enzymes. Additionally, it is believed that the compound may have a direct effect on the central nervous system, as it has been shown to affect the activity of certain neurotransmitters.
Advantages And Limitations For Lab Experiments
3-Bromo-4-difluoromethoxy-2-nitrotoluene is a versatile compound with a wide range of applications in the laboratory. It is easy to handle and store, and is relatively inexpensive to purchase. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it should be handled with care, as it is toxic and can cause skin and eye irritation. Additionally, it should be stored away from direct sunlight and in a cool, dry place.
Future Directions
1. Further research into the biochemical and physiological effects of 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
2. Development of new synthesis methods for 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
3. Investigation of the potential applications of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in drug development.
4. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in agricultural applications.
5. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of heterocyclic compounds.
6. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of nitroaromatics and nitrosoureas.
7. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of dyes and pigments.
8. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of agrochemicals.
9. Development of new methods for the safe handling and storage of 3-Bromo-4-difluoromethoxy-2-nitrotoluene.
10. Investigation of the potential uses of 3-Bromo-4-difluoromethoxy-2-nitrotoluene in the synthesis of pharmaceuticals.
Scientific Research Applications
3-Bromo-4-difluoromethoxy-2-nitrotoluene is widely used in scientific research, particularly in the fields of organic synthesis and drug development. It is used as a reactant in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of various nitro-containing compounds, such as nitroaromatics and nitrosoureas. Additionally, it is used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and indoles.
properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)6(9)7(4)12(13)14/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKJBUCNBCMPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-difluoromethoxy-2-nitrotoluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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